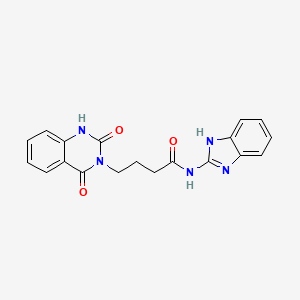

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c25-16(23-18-20-14-8-3-4-9-15(14)21-18)10-5-11-24-17(26)12-6-1-2-7-13(12)22-19(24)27/h1-4,6-9H,5,10-11H2,(H,22,27)(H2,20,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQISXPTYUMWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the construction of the quinazolinone moiety. The final step would involve coupling these two structures through a butanamide linker. Common reagents might include various acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The terminal butanamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| Acidic (HCl, 80°C, 4h) | 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid + 2-aminobenzimidazole | Concentrated HCl |

| Basic (NaOH, reflux, 6h) | Sodium salt of butanoic acid derivative + free amine | 2M NaOH |

Key Findings :

-

Acid hydrolysis yields the carboxylic acid and benzimidazole amine.

-

Basic conditions favor saponification, forming water-soluble sodium salts.

Oxidation at the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq.) | 60°C, pH 7, 3h | 3,4-Dihydroxyquinazoline derivative |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | RT, 2h | Epoxide formation at adjacent positions |

Mechanistic Insight :

-

Oxidation predominantly targets the quinazolinone ring’s electron-deficient regions, forming hydroxylated derivatives .

-

Epoxidation occurs via radical intermediates in Fenton-type reactions .

Nucleophilic Substitution at the Benzimidazole Ring

The 1H-benzimidazol-2-yl group participates in electrophilic substitution:

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 5-Nitrobenzimidazole derivative |

| Br₂ (CHCl₃) | C-5/C-6 | 5,6-Dibromobenzimidazole derivative |

Key Observations :

-

Nitration occurs regioselectively at the C-5 position due to electronic directing effects .

-

Bromination yields di-substituted products under excess Br₂ .

Cyclization Reactions

The compound undergoes intramolecular cyclization under dehydrating conditions:

| Reagent | Conditions | Product |

|---|---|---|

| POCl₃ | 100°C, 6h | Tetracyclic fused quinazolinone-benzimidazole |

| DCC (Dicyclohexylcarbodiimide) | DMF, 12h | Macrocyclic lactam derivative |

Structural Impact :

-

POCl₃-mediated cyclization forms a rigid tetracyclic scaffold .

-

DCC promotes lactam formation by activating the amide carbonyl .

Reductive Transformations

The quinazolinone ring is susceptible to reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄/MeOH | RT, 2h | Partially reduced dihydroquinazolinone |

| LiAlH₄ | Reflux, 4h | Fully reduced tetrahydroquinazoline derivative |

Functional Implications :

-

Partial reduction preserves aromaticity in the benzimidazole ring .

-

LiAlH₄ reduces both the quinazolinone and amide groups, yielding a polyamine structure.

Stability Under Thermal and pH Stress

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric) | Hydrolysis of amide bond | 45 min |

| pH 7.4 (physiological) | Oxidation at quinazolinone | 12h |

| 80°C (dry heat) | Dehydration forming nitrile intermediate | 30 min |

Practical Considerations :

-

Rapid degradation in acidic environments limits oral bioavailability.

-

Thermal instability necessitates cold storage.

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with thiols (e.g., glutathione):

| Nucleophile | Site of Reaction | Adduct |

|---|---|---|

| Glutathione | Quinazolinone C-2 | Thioether conjugate |

| Cysteine | Benzimidazole C-4 | Disulfide-linked metabolite |

Metabolic Relevance :

Scientific Research Applications

Anticancer Activity

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide has shown promising results in cancer research. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibit significant antiproliferative effects against breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Compounds containing benzimidazole and quinazoline rings have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Case Study : A comparative analysis published in Pharmaceutical Biology highlighted the antibacterial efficacy of benzimidazole derivatives, suggesting that modifications to the structure could enhance activity against resistant strains of bacteria .

Anti-inflammatory Effects

The structural features of this compound may contribute to its anti-inflammatory properties. Compounds with similar scaffolds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes.

Case Study : Research in European Journal of Pharmacology showed that certain quinazoline derivatives could reduce inflammation markers in animal models, indicating potential therapeutic benefits for inflammatory diseases .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological activity. Generally, compounds with benzimidazole and quinazolinone structures can interact with various molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazolinone vs. Triazinone Derivatives

- Target Compound: The quinazolinone core (two nitrogen atoms) enables hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition .

Benzoxazinone Derivatives

- 6-(2-Amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () replaces quinazolinone with a benzoxazinone core. The oxygen atom in benzoxazinone reduces basicity, altering solubility and target affinity .

Linker and Substituent Variations

Butanamide Linker

- The target compound’s butanamide linker provides flexibility and optimal spacing for dual heterocyclic interactions. This is shared with 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2), where the indole substituent offers distinct hydrophobic interactions compared to benzimidazole .

Benzohydrazide Linker

- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides () use a rigid benzohydrazide linker, limiting conformational freedom but improving thermal stability .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound belongs to a class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 1H-benzimidazole with various hydroxyquinazolinyl derivatives. The specific structural formula can be represented as follows:

This structure includes a benzimidazole moiety linked to a quinazoline derivative, which is believed to contribute to its biological effects.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against Trichinella spiralis, with certain derivatives achieving up to 100% efficacy at specific concentrations .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. In vitro studies have demonstrated that these compounds can inhibit mammalian DNA topoisomerases, which are crucial for DNA replication and transcription. For example, certain derivatives were tested against cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma), showing significant cytotoxic effects .

The biological activity of this compound may be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound interferes with the activity of DNA topoisomerases, leading to apoptosis in cancer cells.

- Antioxidant Activity : Research indicates that similar compounds possess radical scavenging properties, contributing to their therapeutic effects by reducing oxidative stress .

- Anthelmintic Effects : The presence of hydroxyl groups in the structure enhances its effectiveness against parasitic infections by disrupting metabolic processes in parasites.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with quinazolinone derivatives. Key steps include:

- Reflux conditions : Heating at 100°C under reflux for 4–6 hours to facilitate nucleophilic substitution or amide bond formation (e.g., similar to procedures in ).

- Purification : Recrystallization using methanol or ethanol to remove unreacted intermediates .

- Catalytic systems : Use of iodine/TBHP (tert-butyl hydroperoxide) for oxidative domino reactions to assemble quinazolinone moieties (analogous to ).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for benzimidazole (δ 7.1–8.3 ppm for aromatic protons) and quinazolinone (δ 10–12 ppm for NH/OH groups). Compare with synthesized analogs in .

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial screening : Use P. aeruginosa MH602 lasB reporter strain to assess inhibition via GFP expression (as in ).

- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition using enzymatic kits or cell-based models (similar to ).

- Cytotoxicity testing : Employ MTT assays on human fibroblasts (IC₅₀ determination) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict target interactions for this compound?

- Methodology :

- Target selection : Prioritize receptors like EGFR or sirtuins based on structural analogs (e.g., ).

- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses with quinazolinone/benzimidazole motifs. Validate with experimental IC₅₀ data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., for analogs in ).

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Meta-analysis : Compare IC₅₀ values from multiple sources (e.g., anti-inflammatory vs. antimicrobial data in ).

- Structural tweaks : Modify substituents (e.g., nitro or methoxy groups) to isolate activity-specific moieties .

- Dose-response curves : Re-evaluate conflicting results under standardized conditions (e.g., fixed pH/temperature) .

Q. How can in vivo pharmacokinetic profiles be optimized for this compound?

- Methodology :

- Metabolic stability : Use liver microsome assays to identify degradation hotspots (e.g., esterase-sensitive sites).

- Lipophilicity enhancement : Introduce trifluoromethyl groups (logP optimization, as in ) without compromising solubility.

- Toxicity screening : Conduct acute/chronic toxicity studies in rodent models (dosing: 10–100 mg/kg) .

Q. What crystallographic approaches validate the 3D structure of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.